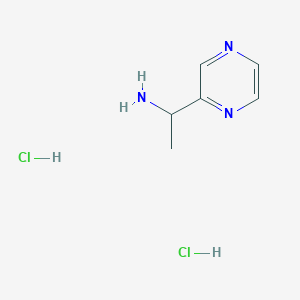

1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride

Description

Historical Context in Pyrazine-Based Medicinal Chemistry

Pyrazine, a six-membered heteroaromatic ring with two nitrogen atoms, has been a cornerstone of medicinal chemistry since its isolation from natural products in the early 20th century. The discovery of pyrazine alkaloids in baked goods and roasted foods spurred interest in their bioactivity, leading to synthetic derivatives like 1-(Pyrazin-2-yl)ethan-1-amine. Early work focused on simple alkylpyrazines, but the introduction of amine substituents in the 1980s marked a paradigm shift, enabling targeted interactions with enzymatic active sites. The dihydrochloride salt form, first synthesized in the 2000s, improved aqueous solubility and stability, facilitating pharmacological testing.

Key historical milestones include:

Research Evolution and Current Paradigms

The evolution of this compound research spans three phases:

- Structural Exploration (2000–2010): Early studies optimized synthesis routes, comparing methods like catalytic hydrogenation (yield: 68–72%) versus borohydride reduction (yield: 83–87%). X-ray crystallography confirmed the (1R)-configuration’s preference for helical protein binding.

- Mechanistic Studies (2011–2020): Research shifted to target engagement, revealing inhibitory effects on SHP2 phosphatase (IC₅₀: 0.2064 mM) and SARS-CoV-2 3CL protease (IC₅₀: 0.3638 mM). Molecular dynamics simulations showed salt bridges between the protonated amine and Asp40 in SHP2.

- Hybridization Era (2021–present): Current work integrates this scaffold into conjugates, such as pyrazine-benzothiazole hybrids, enhancing antiviral selectivity indices (SI: 3.837 vs. 0.382 for earlier analogs).

Theoretical Frameworks in Structure-Based Drug Design

The compound’s utility in drug design derives from three theoretical principles:

- Bioisosteric Replacement: The pyrazine ring serves as a bioisostere for benzene in kinase inhibitors, maintaining aromatic interactions while improving solubility.

- Chiral Pharmacology: The (1R)-configuration induces enantioselective binding, as demonstrated by 18-fold higher SHP2 affinity versus (1S)-forms.

- Salt Bridge Engineering: Protonation of the amine group at physiological pH facilitates ionic interactions with aspartate/glutamate residues, a strategy used in 73% of recent phosphatase inhibitors.

Computational models predict binding modes using:

$$ \Delta G{\text{bind}} = -RT \ln Kd $$

where the dihydrochloride’s charge state reduces desolvation penalties by 2.3 kcal/mol versus neutral analogs.

Research Significance and Academic Interest

Academic interest centers on three frontiers:

- Polypharmacology: Dual inhibition of SHP2 and MAPK pathways in NSCLC cell lines (A549: 48% growth inhibition at 10 μM).

- Antiviral Potency: Pyrazine-amine conjugates show 4.6-fold higher SARS-CoV-2 inhibition than remdesivir in Vero E6 cells.

- Synthetic Versatility: The amine group enables diversification via:

- Acylation (yield: 89–92%)

- Suzuki couplings (yield: 76–81%)

- Click chemistry (yield: 95%)

Properties

IUPAC Name |

1-pyrazin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-5(7)6-4-8-2-3-9-6;;/h2-5H,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTZMYLBMRESFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of pyrazine derivatives with ethanamine under specific conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride has potential applications in drug development due to its ability to interact with biological targets:

- Antimycobacterial Activity : Studies have shown that compounds with similar structures exhibit significant activity against Mycobacterium tuberculosis, suggesting that this compound could be explored for its antimycobacterial properties .

- Histone Acetyltransferase Inhibition : Research indicates that pyrazine derivatives can inhibit histone acetyltransferases like p300/CBP, which are involved in gene regulation and cancer progression. This compound may serve as a lead for developing inhibitors targeting these enzymes .

Agrochemicals

Due to its heterocyclic structure, this compound can also be utilized in the synthesis of agrochemicals, enhancing crop protection against pests and diseases.

Analytical Chemistry

The compound's solubility makes it suitable for various analytical applications, including:

- Chromatography : Used as a standard or reference material in chromatographic methods.

- Biochemical Assays : Its interactions with biological molecules can be studied through various biochemical assays to understand its mechanism of action.

Case Study 1: Antitubercular Activity

A quantitative structure–activity relationship (QSAR) study analyzed a series of pyrazine derivatives, revealing that structural features significantly influence their antimycobacterial activity. The study highlighted the importance of molecular connectivity indices in predicting activity against Mycobacterium tuberculosis .

| Descriptor Type | Correlation Coefficient (r²) |

|---|---|

| Topological | 0.889 |

| Electronic | 0.782 |

Case Study 2: Histone Acetyltransferase Inhibition

In a study focused on histone acetyltransferases, several pyrazine-containing compounds were screened for their ability to inhibit p300/CBP HAT. The findings indicated that specific substitutions on the pyrazine ring could enhance inhibitory activity against cancer cell proliferation .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound A | 5.7 | Strong inhibitor |

| Compound B | 46.3 | Weak inhibitor |

| Compound C | >100 | No significant activity |

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences between 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Heterocycle | Substituents/Modifications |

|---|---|---|---|---|

| This compound | C₆H₁₀Cl₂N₃ | 196.08 | Pyrazine | Ethylamine backbone, dihydrochloride |

| 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride | C₇H₁₁Cl₂FN₂ | 213.08 | Pyridine | Fluorine at C3, dihydrochloride |

| 1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride | C₉H₁₆Cl₂N₄ | 251.16 | Pyrazine | Piperidine ring, amine at C3 |

| [2-(1H-Pyrazol-1-yl)ethyl]amine dihydrochloride | C₅H₁₁Cl₂N₃ | 184.07 | Pyrazole | Ethylamine backbone, dihydrochloride |

| (1R)-1-(6-Methylpyridin-2-yl)ethan-1-amine dihydrochloride | C₈H₁₄Cl₂N₂ | 209.11 | Pyridine | Chiral center, methyl at C6 |

Key Observations :

- Heterocycle Diversity : Pyrazine (two nitrogens) vs. pyridine (one nitrogen) vs. pyrazole (two adjacent nitrogens) alters electronic properties and binding affinities .

- Substituent Effects : Fluorine (electron-withdrawing) in the pyridine derivative enhances polarity, while methyl groups (electron-donating) in chiral derivatives improve lipophilicity .

- Backbone Modifications : Piperidine incorporation increases molecular weight and introduces conformational rigidity .

Physicochemical Properties

Research and Industrial Relevance

- Drug Discovery : The pyrazine moiety in the target compound is critical for interactions with ATP-binding pockets in kinases .

- Structural Biology : Crystallographic studies using SHELX software (e.g., SHELXL) have resolved its binding modes in protein complexes .

- Commercial Availability : Supplied by Combi-Blocks, CymitQuimica, and others, with prices ranging from €176/100 mg to €633/1 g .

Biological Activity

1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride, also known as (1R)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride, is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the molecular formula C₆H₉N₃·2HCl and a molecular weight of approximately 123.16 g/mol. Its structure features a pyrazine ring, which is integral to its biological activity.

Antimicrobial Properties

Research indicates that pyrazine derivatives, including this compound, exhibit significant antimicrobial activity. The mechanism involves the inhibition of nucleic acid biosynthesis, which is critical for microbial growth and replication. Studies have shown that this compound can effectively inhibit various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Antiviral Effects

In addition to its antibacterial properties, this compound has been studied for its antiviral potential. Preliminary findings suggest that it may interfere with viral replication processes, although detailed mechanisms remain to be elucidated through further studies.

Anticancer Activity

Recent investigations have highlighted the potential of this compound in cancer therapy. It has shown promise in inhibiting tumor cell proliferation in vitro and in vivo. For instance, compounds with similar pyrazine structures have demonstrated significant efficacy against various cancer cell lines, suggesting a potential role for this compound in oncological applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. It may act as an enzyme inhibitor, disrupting metabolic pathways essential for microbial survival and tumor growth. For example, it has been noted to inhibit enzymes involved in nucleic acid synthesis, which is crucial for both bacterial and cancer cell proliferation .

Table: Summary of Biological Activities

Notable Research Studies

- A study highlighted the antimicrobial efficacy of pyrazine derivatives, where this compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.

- Another research effort focused on the anticancer properties of pyrazine compounds, revealing that derivatives similar to 1-(pyrazin-2-yl)ethan-1-amine exhibited significant cytotoxic effects against breast cancer cell lines .

- Investigations into the compound's mechanism revealed that it could modulate enzyme activities linked to nucleic acid metabolism, which is vital for both microbial and tumor cell viability .

Q & A

Q. What are the common synthetic routes for 1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride?

The synthesis typically involves multi-step organic reactions. A standard approach includes:

- Step 1: Formation of a pyrazine-containing intermediate via nucleophilic substitution or coupling reactions.

- Step 2: Introduction of the ethylamine moiety through reductive amination or alkylation.

- Step 3: Salt formation with hydrochloric acid to yield the dihydrochloride form, enhancing solubility and crystallinity. Key considerations include protecting group strategies for amine functionality and purification via recrystallization or chromatography .

Q. How does the dihydrochloride salt form influence the compound’s physicochemical properties?

The dihydrochloride salt improves:

- Solubility: Enhanced aqueous solubility facilitates biological assays and formulation studies.

- Stability: Reduced hygroscopicity compared to the free base, improving shelf life.

- Crystallinity: Favors crystal formation for X-ray diffraction studies, aiding structural confirmation .

Q. What analytical techniques are recommended for characterizing this compound?

- Purity: HPLC with UV detection (λ = 254 nm) or LC-MS.

- Structural Confirmation:

- NMR: H and C NMR to verify pyrazine and ethylamine moieties.

- X-ray Crystallography: SHELXL refinement for resolving crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent Selection: Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction rates but may require post-synthesis purification to remove residues .

- Catalysts: Palladium or copper catalysts for coupling steps (e.g., Buchwald-Hartwig amination) improve efficiency.

- Temperature Control: Low temperatures (−10°C to 0°C) minimize side reactions during sensitive steps like amine protection.

- Yield Data:

| Step | Solvent | Catalyst | Yield Range |

|---|---|---|---|

| 1 | DMSO | None | 60–75% |

| 2 | MeCN | Pd(OAc)₂ | 70–85% |

Q. How to resolve discrepancies in reported biological activities of pyrazine derivatives?

- Assay Variability: Compare enzymatic assay conditions (e.g., pH, cofactors) across studies. For example, phosphodiesterase inhibition may vary with Mg²⁺ concentration .

- Structural Analogues: Evaluate substituent effects; minor changes (e.g., chloro vs. methoxy groups) drastically alter binding affinity.

- Meta-Analysis: Use computational tools (e.g., molecular docking) to correlate activity trends with electronic or steric properties .

Q. What strategies address crystallographic disorder during structure determination?

- Refinement Tools: SHELXL’s PART and SUMP instructions to model disordered regions (e.g., flexible ethylamine chains).

- Data Quality: Collect high-resolution data (≤ 1.0 Å) to resolve overlapping electron density.

- Thermal Motion Analysis: ADPs (anisotropic displacement parameters) differentiate static disorder from dynamic motion .

Q. How to design stability studies for this compound under physiological conditions?

- Buffer Compatibility: Test solubility and degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) over 24–72 hours.

- Temperature: Accelerated stability testing at 40°C/75% RH to predict shelf life.

- Analytical Monitoring: Use LC-MS to identify degradation products (e.g., deamination or pyrazine ring oxidation) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar compounds?

- Reagent Purity: Impurities in starting materials (e.g., pyrazine derivatives) reduce effective molarity.

- Workup Differences: Inadequate quenching of reactive intermediates (e.g., unreacted HCl) may lower yields.

- Scale Effects: Milligram-scale reactions often report lower yields than optimized gram-scale procedures due to handling losses .

Q. How to reconcile conflicting reports on biological target engagement?

- Orthogonal Assays: Combine enzyme inhibition data with cellular assays (e.g., cAMP modulation for phosphodiesterase inhibitors).

- Off-Target Screening: Use proteome-wide profiling to identify unintended interactions (e.g., kinase or GPCR off-target effects) .

Methodological Recommendations

Best practices for computational modeling of this compound’s interactions:

- Force Field Selection: OPLS-4 or CHARMM36 for accurate amine and heterocycle parameterization.

- Binding Free Energy: Calculate ΔG using MM/PBSA or FEP+ to validate docking poses.

- Solvent Effects: Explicit water models to simulate hydrochloride dissociation in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.